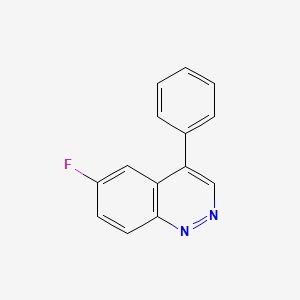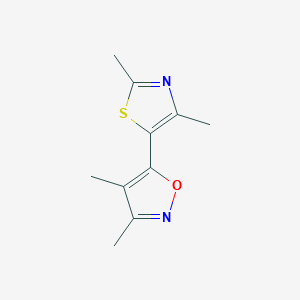![molecular formula C12H8Br2N2O B12896196 [(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-75-9](/img/structure/B12896196.png)
[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile is an organic compound with the molecular formula C12H8Br2N2O. It is characterized by the presence of a quinoline ring substituted with bromine atoms at positions 5 and 7, a methyl group at position 2, and an acetonitrile group attached via an oxygen atom at position 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Bromination: The starting material, 2-methylquinoline, undergoes bromination at positions 5 and 7 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Nitrile Formation: The brominated intermediate is then reacted with a suitable nitrile source, such as acetonitrile, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetamide.
Substitution: Formation of 2-((5,7-dimethoxy-2-methylquinolin-8-yl)oxy)acetonitrile or 2-((5,7-dithiomethyl-2-methylquinolin-8-yl)oxy)acetonitrile.
Applications De Recherche Scientifique
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Difluoro-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated analogs. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
88757-75-9 |
|---|---|
Formule moléculaire |
C12H8Br2N2O |
Poids moléculaire |
356.01 g/mol |
Nom IUPAC |
2-(5,7-dibromo-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8Br2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
Clé InChI |
RJLNDOYIYHDQCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


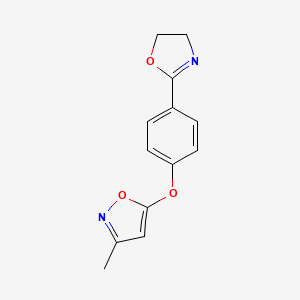
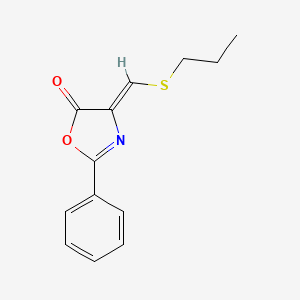
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
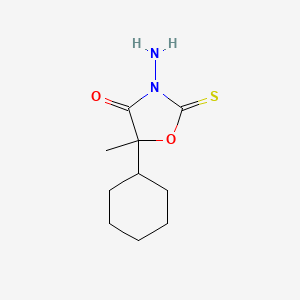

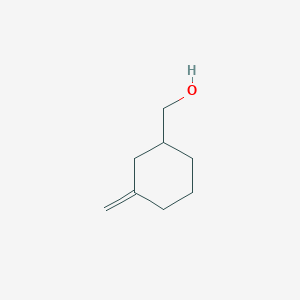
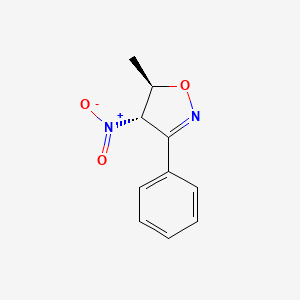
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
